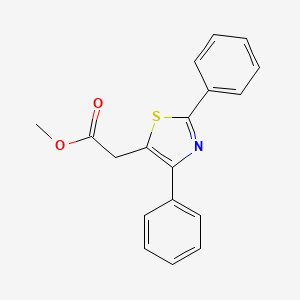

Methyl 2-(2,4-diphenylthiazol-5-yl)acetate

Description

Contextual Significance of the Thiazole (B1198619) Scaffold in Contemporary Chemical Research

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. nih.goveurekaselect.com This structural motif is present in a wide array of pharmacologically active molecules, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. bohrium.comnih.gov The utility of the thiazole ring is underscored by its presence in numerous FDA-approved drugs, highlighting its role as a "privileged scaffold" in drug design. nih.govmonash.edu Its unique electronic properties and ability to engage in various chemical interactions make it a versatile building block for the synthesis of novel compounds with diverse applications. bohrium.comresearchgate.net The continuous exploration of thiazole derivatives is driven by the quest for new therapeutic agents and functional materials. bohrium.com

Rationale for Investigating Methyl 2-(2,4-diphenylthiazol-5-yl)acetate: Bridging Synthetic Chemistry and Mechanistic Exploration

The investigation into Methyl 2-(2,4-diphenylthiazol-5-yl)acetate is primarily driven by academic interest in synthetic methodologies and the exploration of reaction mechanisms. The synthesis of polysubstituted thiazoles, such as this compound, often requires the development of novel and efficient synthetic routes. acs.org Key methods for thiazole synthesis include the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, and the Cook-Heilbron synthesis. researchgate.netwikipedia.org

Studying the formation of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate allows chemists to probe the intricacies of these reactions, including regioselectivity and the influence of various catalysts and reaction conditions. nih.govnih.gov Furthermore, the compound can serve as a model system for understanding the electronic and steric effects of substituents on the thiazole ring's reactivity and physical properties.

Scope and Objectives of Academic Research on Methyl 2-(2,4-diphenylthiazol-5-yl)acetate

Academic research on Methyl 2-(2,4-diphenylthiazol-5-yl)acetate is centered on its synthesis, characterization, and potential as an intermediate for more complex molecules. The primary objectives include:

Developing efficient and high-yielding synthetic pathways to access this specific trisubstituted thiazole.

Thoroughly characterizing the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.

Investigating the reactivity of the molecule, particularly at the ester functional group and the thiazole ring, to explore its potential for further chemical transformations.

Physicochemical Properties and Spectroscopic Data

The fundamental properties of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate are crucial for its identification and for predicting its behavior in chemical reactions.

| Property | Value |

| Molecular Formula | C₁₈H₁₅NO₂S |

| Molecular Weight | 309.38 g/mol |

| Appearance | Not explicitly documented in the search results, but likely a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and acetone. ijper.org |

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), the methylene (B1212753) protons of the acetate (B1210297) group (singlet, ~3.5-4.0 ppm), and aromatic protons from the two phenyl rings (multiplets, ~7.2-8.0 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the phenyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1735 cm⁻¹), C=N and C=C stretching vibrations of the thiazole and phenyl rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-21-16(20)12-15-17(13-8-4-2-5-9-13)19-18(22-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEANVYWRNZNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363099 | |

| Record name | Methyl (2,4-diphenyl-1,3-thiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23821-92-3 | |

| Record name | Methyl (2,4-diphenyl-1,3-thiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 2,4 Diphenylthiazol 5 Yl Acetate

Retrosynthetic Analysis and Strategic Design of Synthetic Pathways for Methyl 2-(2,4-diphenylthiazol-5-yl)acetate

A logical retrosynthetic analysis of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate points to the Hantzsch thiazole (B1198619) synthesis as the most direct approach. This involves disconnecting the thiazole ring to identify the key precursors. The C2-N3 and C5-S1 bonds are retrosynthetically cleaved, leading to two primary building blocks: thiobenzamide (B147508) and a functionalized α-halo-β-ketoester.

The retrosynthetic pathway can be visualized as follows:

Target Molecule: Methyl 2-(2,4-diphenylthiazol-5-yl)acetate

Disconnection: Cleavage of the thiazole ring based on the Hantzsch synthesis.

Precursors:

Thiobenzamide (provides the N3, C2, and the 2-phenyl group).

Methyl 2-halo-3-oxo-4-phenylbutanoate (provides the C4, C5, the 4-phenyl group, and the acetate (B1210297) side chain).

This strategic design is advantageous due to the commercial availability or straightforward synthesis of the required precursors.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate is contingent on the efficient preparation of its key precursors.

Synthesis of Thiobenzamide: Thiobenzamide can be synthesized through various methods. A common laboratory-scale preparation involves the thionation of benzamide (B126) using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. An alternative approach is the Willgerodt-Kindler reaction, which can produce thioamides from an aldehyde, an amine, and elemental sulfur. princeton.edu For instance, benzaldehyde (B42025) can react with aniline (B41778) and sulfur, and with the addition of a base catalyst like sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), can lead to good yields of thiobenzanilides. princeton.edu

Synthesis of Methyl 2-halo-3-oxo-4-phenylbutanoate: This precursor is typically prepared in a two-step sequence starting from simpler materials.

Synthesis of Methyl 3-oxo-4-phenylbutanoate: This β-ketoester can be synthesized by reacting phenylacetyl chloride with cycl-isopropylidene malonate (Meldrum's acid) in the presence of pyridine (B92270), followed by refluxing in methanol (B129727). chemicalbook.com This method has been reported to yield the product in good quantities. chemicalbook.com

α-Halogenation: The active methylene (B1212753) group between the two carbonyls in methyl 3-oxo-4-phenylbutanoate is susceptible to electrophilic halogenation. Standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride can be used to introduce a bromine or chlorine atom at the C2 position. The use of a radical initiator like AIBN or light can facilitate this reaction.

Detailed Exploration of Key Reaction Steps for the Thiazole Ring Formation

The formation of the 2,4-diphenylthiazole (B167676) ring is the cornerstone of this synthesis, proceeding via a cyclocondensation reaction.

Mechanistic Elucidation of Cyclocondensation Reactions

The Hantzsch thiazole synthesis is a well-established method that involves the condensation of an α-haloketone with a thioamide. nih.gov The reaction mechanism for the synthesis of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate from thiobenzamide and methyl 2-halo-3-oxo-4-phenylbutanoate can be detailed as follows:

Nucleophilic Attack: The sulfur atom of thiobenzamide, being a strong nucleophile, attacks the electrophilic α-carbon of the methyl 2-halo-3-oxo-4-phenylbutanoate, displacing the halide ion in an Sₙ2 reaction. This forms a thioimonium salt intermediate.

Intramolecular Cyclization: The nitrogen atom of the thioamide then acts as a nucleophile and attacks the ketone carbonyl carbon of the intermediate. This intramolecular cyclization step forms a five-membered heterocyclic ring, a hydroxyl-thiazoline intermediate.

Dehydration: The hydroxyl group on the thiazoline (B8809763) intermediate is subsequently eliminated as a molecule of water, a process often facilitated by acidic or basic conditions, leading to the formation of a double bond and the aromatic thiazole ring. The driving force for this step is the formation of the stable aromatic system. wikipedia.org

Role of Catalysis and Reaction Medium in Thiazole Annulation

The efficiency of the Hantzsch thiazole synthesis can be significantly influenced by the choice of catalyst and reaction medium.

Catalysis: While the Hantzsch synthesis can proceed without a catalyst, various catalysts can be employed to improve yields and reaction rates.

Acid Catalysis: The reaction is often carried out in the presence of an acid, which can protonate the carbonyl group of the α-haloketone, making it more electrophilic and accelerating the initial nucleophilic attack by the thioamide. However, under strongly acidic conditions, the regioselectivity of the reaction with N-substituted thioureas can be altered. mdpi.com

Base Catalysis: A base can be used to deprotonate the thioamide, increasing its nucleophilicity.

Heterogeneous Catalysis: Modern approaches have utilized heterogeneous catalysts to facilitate easier workup and catalyst recycling. For example, silica-supported tungstosilicic acid (SiW/SiO₂) has been used as an efficient and reusable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives. mdpi.comresearchgate.net

Biocatalysis: Lipase has been demonstrated as an effective and environmentally friendly catalyst for the synthesis of 2,4-disubstituted thiazoles. nih.gov

Reaction Medium: The choice of solvent plays a crucial role in the Hantzsch synthesis.

Protic Solvents: Alcohols such as ethanol (B145695) and methanol are commonly used solvents as they can solvate the ionic intermediates and facilitate the reaction. princeton.edu

Aqueous Media: Water has been explored as a green solvent for this reaction, often in the presence of micelles or phase-transfer catalysts to overcome solubility issues. wikipedia.org

Solvent-Free Conditions: In some cases, the reaction can be carried out under solvent-free conditions, particularly with microwave irradiation, which aligns with the principles of green chemistry. researchgate.net

Optimization of Reaction Conditions and Yield for Methyl 2-(2,4-diphenylthiazol-5-yl)acetate Synthesis

The optimization of reaction parameters is critical for maximizing the yield and purity of the final product.

Solvent Effects and Temperature Control

Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. Polar protic solvents are generally preferred as they can stabilize the charged intermediates formed during the reaction. In a study on the synthesis of Hantzsch thiazole derivatives, a mixture of ethanol and water was found to be a suitable, safe, and environmentally benign solvent system. mdpi.com The use of aqueous micelles has also been shown to give better yields compared to organic solvents like methanol, ethanol, and THF in the Hantzsch dihydropyridine (B1217469) synthesis, a related reaction. wikipedia.org

Temperature Control: The reaction temperature is a key parameter to control. While heating is often required to drive the reaction to completion, particularly the dehydration step, excessive temperatures can lead to side reactions and decomposition of the product. An optimal temperature needs to be determined experimentally for each specific set of reactants and conditions. For instance, in a lipase-catalyzed synthesis of 2,4-diphenyl thiazole, the optimal temperature was found to be 35 °C. nih.gov In another study on Hantzsch thiazole synthesis, reactions were carried out at the reflux temperature of various solvents like ethanol, methanol, and 1-butanol. mdpi.com

The following table, adapted from a study on the optimization of Hantzsch thiazole synthesis, illustrates the effect of solvent and temperature on the yield of a representative thiazole derivative.

Table 1: Optimization of Reaction Conditions for a Representative Hantzsch Thiazole Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Reflux | 5 | 75 |

| 2 | Methanol | Reflux | 6 | 70 |

| 3 | 1-Butanol | Reflux | 4 | 80 |

| 4 | 2-Propanol | Reflux | 5 | 78 |

| 5 | Water | Reflux | 8 | 65 |

| 6 | Ethanol/Water (1:1) | Reflux | 4 | 85 |

| 7 | Ethanol/Water (1:1) with SiW/SiO₂ catalyst | 65 | 2 | 90 |

Data adapted from a study on the synthesis of Hantzsch thiazole derivatives for illustrative purposes. mdpi.com

Stoichiometric and Catalytic Modifications

The synthesis of the 2,4-diphenylthiazole core, a key structural motif of the title compound, is often achieved through the well-established Hantzsch thiazole synthesis. This method typically involves the cyclocondensation of an α-haloketone with a thioamide. For the specific case of 2,4-diphenyl-substituted thiazoles, this would involve the reaction of a phenacyl halide with thiobenzamide.

Stoichiometric approaches to this synthesis often utilize a base to facilitate the reaction. Catalytic advancements have sought to improve efficiency and yield. While specific catalytic systems for the direct synthesis of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate are not extensively detailed in readily available literature, related studies on 2,4-disubstituted thiazoles suggest the use of various catalysts to promote the Hantzsch reaction and similar cyclizations. These can include Lewis acids or solid-supported catalysts that facilitate the reaction under milder conditions and simplify purification.

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiazole derivatives. These approaches aim to reduce the environmental impact by minimizing waste, using less hazardous solvents, and employing energy-efficient methods.

Solvent-Free and Aqueous Media Syntheses

A significant advancement in the green synthesis of 2,4-diphenylthiazole analogs involves the use of water as a solvent. One reported protocol describes the bromination of ethyl benzoylacetate with N-Bromosuccinimide (NBS) in the presence of 2-hydroxypropyl-β-cyclodextrin, followed by a direct cyclization with thiobenzamides in water. researchgate.net This method offers milder reaction conditions, good to excellent yields, and a simpler work-up procedure compared to traditional methods that often use volatile organic solvents. researchgate.net

Solvent-free synthesis represents another important green chemistry strategy. For the synthesis of 2,4-disubstituted thiazoles, a grinding method has been reported where thiosemicarbazones are ground with α-halocarbonyl compounds at room temperature without any solvent, leading to excellent yields. researchgate.net While not specific to the title compound, this methodology demonstrates the potential for solid-state reactions in this chemical space.

Microwave-Assisted and Photochemical Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The synthesis of 2,4-disubstituted thiazole-5-acetates has been reported via microwave irradiation, highlighting the benefits of this technique, which include rapid reaction times and often improved yields. researchgate.netresearchgate.net These methods can frequently be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net

Photochemical methods offer another avenue for the synthesis and modification of heterocyclic compounds. While specific photochemical syntheses of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate are not prominently documented, research on the photochemical reactions of thiazoles indicates that they can undergo various transformations, suggesting potential for novel synthetic routes. researchgate.net

Post-Synthetic Modifications and Derivatization Strategies of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate

Once synthesized, the title compound offers several sites for further chemical modification, allowing for the generation of a library of derivatives. These modifications can be broadly categorized into transformations of the ester group and functionalization of the thiazole heterocycle.

Transformations of the Ester Group

The methyl ester group of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate is a versatile handle for various chemical transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2,4-diphenylthiazol-5-yl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often carried out using a base such as sodium hydroxide (B78521) in an aqueous alcohol solution, followed by acidification to yield the carboxylic acid. mnstate.edugoogle.commdpi.com

Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines. This transformation can be achieved directly via aminolysis, which may require elevated temperatures, or more commonly through the activation of the corresponding carboxylic acid (obtained from hydrolysis) with a coupling agent, followed by reaction with the desired amine. ptfarm.plnih.govnih.govnih.govresearchgate.net

Hydrazide Formation: Reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) can yield the corresponding hydrazide, 2-(2,4-diphenylthiazol-5-yl)acetohydrazide. Hydrazides are valuable intermediates for the synthesis of other heterocyclic compounds. nih.govrjptonline.orgresearchgate.netnih.govsemanticscholar.org

Below is a table summarizing these transformations:

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | NaOH, H₂O/MeOH, then H⁺ | 2-(2,4-diphenylthiazol-5-yl)acetic acid |

| Amidation | R¹R²NH, heat or via the carboxylic acid and coupling agents | N-substituted 2-(2,4-diphenylthiazol-5-yl)acetamide |

| Hydrazide Formation | N₂H₄·H₂O | 2-(2,4-diphenylthiazol-5-yl)acetohydrazide |

Electrophilic and Nucleophilic Functionalization of the Thiazole Heterocycle

The 2,4-diphenylthiazole ring itself can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The thiazole ring is generally considered electron-rich and can undergo electrophilic substitution. The position of substitution is directed by the electronic nature of the existing groups. In the case of 2,4-diphenylthiazole, the phenyl groups influence the electron density of the ring. Theoretical considerations and experimental evidence for thiazoles suggest that electrophilic attack is most likely to occur at the C5 position. wikipedia.org However, since the C5 position is already substituted in the title compound, electrophilic attack on the thiazole ring itself would be challenging and may require harsh conditions, potentially leading to reactions on the phenyl rings instead.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the thiazole ring is generally difficult unless the ring is activated by strong electron-withelectron-withdrawing groups or contains a good leaving group. For the 2,4-diphenylthiazole system, direct nucleophilic substitution on the thiazole ring is not a common transformation. However, if a suitable leaving group, such as a halogen, were present on the thiazole ring, nucleophilic displacement could be a viable derivatization strategy. rsc.orgyoutube.comyoutube.commdpi.com

While the synthesis of the core structure of methyl 2-(2,4-diphenylthiazol-5-yl)acetate and its analogs is documented, specific methodologies focusing on the subsequent modulation of the substitution patterns on its phenyl substituents are not extensively detailed in the currently available scientific literature. Research has predominantly centered on introducing functionalized phenyl groups during the initial synthesis of the thiazole ring rather than modifying the aromatic rings after the heterocyclic system is formed.

The primary synthetic routes to 2,4-diphenylthiazole derivatives and related compounds typically involve the Hantzsch thiazole synthesis. This method condenses a thioamide (e.g., thiobenzamide) with an α-haloketone. Variations in the substituents on the phenyl rings of both the thioamide and the α-haloketone starting materials allow for the preparation of a diverse range of 2,4-diarylthiazoles. This approach pre-installs the desired substitution pattern on the phenyl rings before the thiazole core is constructed.

Direct electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, on the pre-formed 2,4-diphenylthiazole system are not well-documented. The thiazole ring itself is an electron-rich heterocycle, which can complicate selective substitution on the appended phenyl rings. The reactivity of the thiazole nucleus towards electrophiles could lead to reactions on the heterocyclic ring itself, potentially competing with or even deactivating the molecule towards substitution on the phenyl groups.

Further research is required to explore and develop specific protocols for the selective functionalization of the phenyl substituents in methyl 2-(2,4-diphenylthiazol-5-yl)acetate. Such studies would be valuable for creating libraries of derivatives for structure-activity relationship (SAR) studies in various applications, including medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 2,4 Diphenylthiazol 5 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate in solution. A full suite of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides information on the compound's conformation.

The structural confirmation of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate is achieved through detailed 1D and 2D NMR analysis. While specific experimental data for this exact ester is not widely published, a plausible set of spectral data can be predicted based on its chemical structure and data from closely related analogs, such as its corresponding carboxylic acid and other 2,4-disubstituted thiazoles. vulcanchem.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl ester protons. The ten protons of the two phenyl groups would likely appear as complex multiplets in the aromatic region (δ 7.30–8.10 ppm). A key singlet, corresponding to the two protons of the methylene bridge (-CH₂-), is anticipated around δ 4.05 ppm. Another characteristic singlet for the three methyl ester protons (-OCH₃) would appear further upfield, typically around δ 3.70 ppm. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The ester carbonyl carbon (C=O) is expected to resonate at approximately δ 170.0 ppm. The carbons of the thiazole (B1198619) ring are predicted based on substitution patterns, with C2 and C4 appearing at roughly δ 168.0 and δ 155.0 ppm, respectively, while C5, which is attached to the acetate group, would be found further upfield. The carbons of the two phenyl rings would generate a series of signals in the δ 126.0–134.0 ppm range. The methylene carbon (-CH₂-) is predicted around δ 35.0 ppm, and the methoxy (B1213986) carbon (-OCH₃) at approximately δ 52.5 ppm. vulcanchem.comnih.gov

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, primarily confirming the intra-ring couplings within the two phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the predicted ¹H signals for the methylene and methyl groups to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It would be particularly useful for determining the preferred orientation of the phenyl rings relative to the thiazole core by observing correlations between the ortho-protons of the phenyl groups and nearby protons. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-(2,4-diphenylthiazol-5-yl)acetate This data is predictive and based on analysis of analogous structures.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| -CH₂- | ~4.05 (s, 2H) | ~35.0 | Thiazole C5, C=O |

| -OCH₃ | ~3.70 (s, 3H) | ~52.5 | C=O |

| C=O | - | ~170.0 | - |

| Phenyl (at C2) | ~7.90-8.10 (m) & ~7.40-7.55 (m) | ~126.0-133.0 | Thiazole C2 |

| Phenyl (at C4) | ~7.60-7.75 (m) & ~7.30-7.45 (m) | ~127.0-134.0 | Thiazole C4, Thiazole C5 |

| Thiazole C2 | - | ~168.0 | - |

| Thiazole C4 | - | ~155.0 | - |

| Thiazole C5 | - | ~130.0 | - |

The structure of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate features two phenyl rings attached to the thiazole core. Rotation around the single bonds connecting these rings (C2-C(phenyl) and C4-C(phenyl)) may be hindered. At room temperature, this rotation might be fast on the NMR timescale, resulting in averaged signals for the ortho- and meta-protons of the phenyl groups.

Variable Temperature (VT) NMR studies would be employed to investigate this dynamic process. By lowering the temperature, the rate of rotation could be slowed. If the rotational barrier is sufficiently high, this would lead to decoalescence of the phenyl proton signals into separate resonances for the individual, non-equivalent protons, allowing for the calculation of the rotational energy barrier (ΔG‡) using the Eyring equation.

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is invaluable for characterizing crystalline polymorphs, co-crystals, or amorphous states. Unlike solution NMR, which yields sharp lines due to molecular tumbling, ssNMR spectra are dominated by anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings.

For Methyl 2-(2,4-diphenylthiazol-5-yl)acetate, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would be the standard experiment. A well-ordered crystalline form would exhibit sharp resonances, with the number of unique peaks in the spectrum corresponding to the number of crystallographically inequivalent carbon atoms in the asymmetric unit. In contrast, an amorphous sample would display much broader peaks due to a distribution of local environments. Thus, ssNMR can readily distinguish between crystalline and amorphous batches of the compound and can identify the presence of multiple crystalline forms (polymorphism).

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) provides the most definitive and precise structural information for a crystalline solid. This technique determines the exact three-dimensional arrangement of atoms, bond lengths, bond angles, and torsion angles.

Although a crystal structure for Methyl 2-(2,4-diphenylthiazol-5-yl)acetate itself is not publicly available, analysis of related 2,4-disubstituted thiazole structures allows for a detailed prediction of its solid-state features. researchgate.netmdpi.com The thiazole ring is expected to be essentially planar. The two phenyl rings at positions C2 and C4 would be twisted out of the plane of the thiazole ring due to steric hindrance. The dihedral angles between the thiazole ring and the phenyl rings are critical conformational parameters.

Intermolecular interactions such as π-π stacking between the phenyl and/or thiazole rings of adjacent molecules are anticipated to play a significant role in the crystal packing. Weak C-H···O or C-H···N hydrogen bonds involving the acetate group and the thiazole nitrogen could further stabilize the crystal lattice.

Table 2: Plausible Single-Crystal X-ray Diffraction Parameters This data is hypothetical and based on typical values for organic molecules of similar size and composition.

| Parameter | Predicted Value |

|---|---|

| Chemical Formula | C₁₈H₁₅NO₂S |

| Formula Weight | 309.38 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Key Bond Lengths | C=O (~1.21 Å), C-O (~1.34 Å), C-S (~1.75 Å), C=N (~1.33 Å) |

| Key Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Mechanistic Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Methyl 2-(2,4-diphenylthiazol-5-yl)acetate (C₁₈H₁₅NO₂S), the calculated exact mass of the neutral molecule is 309.0823 Da.

Using techniques like Electrospray Ionization (ESI), the compound would typically be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. HRMS analysis would confirm the elemental formula by matching the measured m/z value to the calculated value within a very low error margin (typically < 5 ppm).

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural confirmation. A plausible fragmentation pathway for the [M+H]⁺ ion would involve:

Loss of methanol (B129727) (CH₃OH) from the ester to give a stable acylium ion.

Cleavage of the entire acetate side chain , resulting in a [C₁₆H₁₁N₂S]⁺ fragment corresponding to the 2,4-diphenylthiazole (B167676) cation.

Fragmentation of the thiazole ring itself under higher energy conditions.

Table 3: Predicted HRMS Data for Methyl 2-(2,4-diphenylthiazol-5-yl)acetate

| Ion/Fragment | Formula | Calculated m/z |

|---|---|---|

| [M] | C₁₈H₁₅NO₂S | 309.0823 |

| [M+H]⁺ | C₁₈H₁₆NO₂S⁺ | 310.0896 |

| [M+Na]⁺ | C₁₈H₁₅NNaO₂S⁺ | 332.0716 |

| [M-OCH₃]⁺ | C₁₇H₁₂NOS⁺ | 278.0634 |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR and Raman spectra of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate would be dominated by several key vibrations:

C=O Stretch: A very strong and sharp absorption in the IR spectrum is expected around 1735-1750 cm⁻¹ for the ester carbonyl group.

C-O Stretches: Two distinct stretches for the ester C-O bonds would appear in the 1300-1000 cm⁻¹ region.

Aromatic C-H Stretch: Signals would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretch: Signals for the methylene and methyl groups would be observed just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

Aromatic C=C Stretches: Multiple bands would be present in the 1600-1450 cm⁻¹ region, characteristic of the phenyl and thiazole rings. researchgate.net

Thiazole Ring Vibrations: The characteristic breathing and deformation modes of the thiazole ring would also appear in the fingerprint region (< 1500 cm⁻¹).

Raman spectroscopy would be complementary, often showing strong signals for the symmetric vibrations of the aromatic rings and the C=C bonds, while the polar C=O group would be weaker compared to its IR absorption. researchgate.net

Table 4: Predicted Key Vibrational Frequencies This data is predictive and based on analysis of analogous structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Ester C=O Stretch | 1750 - 1735 | Strong |

| Aromatic/Thiazole C=C/C=N Stretches | 1600 - 1450 | Medium-Strong |

| Ester C-O Stretches | 1300 - 1150 | Strong |

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Transitions and Photophysical Properties

The electronic absorption and emission properties of methyl 2-(2,4-diphenylthiazol-5-yl)acetate are dictated by the π-conjugated system of the 2,4-diphenylthiazole core. The interaction between the phenyl rings and the thiazole heterocycle gives rise to distinct electronic transitions that can be probed by UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption:

The UV-Vis absorption spectrum of methyl 2-(2,4-diphenylthiazol-5-yl)acetate is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π–π* electronic transitions within the aromatic system. researchgate.net Computational studies on similar thiazole derivatives, utilizing Time-Dependent Density Functional Theory (TD-DFT), support the assignment of these bands to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy orbitals. kbhgroup.in

For analogous compounds, such as 2,5-diphenyl-thiazolo[5,4-d]thiazole, the absorption spectra show characteristic π–π* transitions. researchgate.net While the exact absorption maxima (λmax) for methyl 2-(2,4-diphenylthiazol-5-yl)acetate are not documented, a comparison with other 2,4-diphenylthiazole derivatives suggests that the primary absorption bands would likely appear in the range of 260-320 nm. The solvent environment can influence the position of these bands, with polar solvents potentially causing shifts in the absorption maxima. kbhgroup.in

Table 3.5.1: Predicted UV-Vis Absorption Data for Methyl 2-(2,4-diphenylthiazol-5-yl)acetate based on Analogous Compounds and Theoretical Models.

| Predicted Transition Type | Expected λmax Range (nm) | Solvent Effects |

| π–π* | 260 - 320 | Solvatochromic shifts expected |

This data is predictive and based on the analysis of structurally related compounds and computational models. researchgate.netkbhgroup.in

Fluorescence Spectroscopy:

Substituted diphenylthiazole derivatives are known to exhibit fluorescence. Upon excitation at a wavelength corresponding to its absorption maximum, methyl 2-(2,4-diphenylthiazol-5-yl)acetate is expected to display fluorescence emission at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence emission is a result of the molecule relaxing from the first excited singlet state (S₁) to the ground state (S₀).

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, would be influenced by the rigidity of the molecular structure and the nature of the substituents. The phenyl groups at positions 2 and 4 contribute to the delocalization of the π-system, which is favorable for fluorescence. Studies on related fluorescent molecules indicate that the emission spectra are often a mirror image of the absorption spectra, suggesting minimal geometric distortion in the excited state. researchgate.net

Table 3.5.2: Predicted Photophysical Properties for Methyl 2-(2,4-diphenylthiazol-5-yl)acetate.

| Property | Predicted Characteristic | Rationale |

| Emission Wavelength (λem) | > 320 nm | Stokes shift from the π–π* absorption |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Extended π-conjugation from diphenylthiazole core |

| Stokes Shift | Present | Energy loss between absorption and emission |

These properties are inferred from the behavior of analogous fluorescent heterocyclic compounds. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Purity and Absolute Configuration of Chiral Derivatives

Methyl 2-(2,4-diphenylthiazol-5-yl)acetate is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a circular dichroism (CD) spectrum. However, the introduction of a chiral center to this scaffold would result in enantiomers that could be distinguished and characterized using chiroptical techniques.

For instance, if a chiral substituent were introduced, or if the acetate side chain were modified to create a stereocenter, the resulting enantiomers would interact differently with circularly polarized light. This differential absorption is measured by a CD spectrometer, producing a spectrum with positive and negative peaks (Cotton effects) that is unique to each enantiomer.

Application to Chiral Derivatives:

The absolute configuration of a chiral molecule, which describes the 3D arrangement of its atoms, can often be determined by comparing the experimental CD spectrum with the spectrum predicted by quantum-chemical calculations. nih.gov This method has been successfully applied to determine the absolute configurations of various chiral molecules, including those with chromophores that are inherently achiral but become optically active due to a chiral environment. nih.gov

In the case of a chiral derivative of methyl 2-(2,4-diphenylthiazol-5-yl)acetate, the diphenylthiazole moiety would act as the chromophore. The chiral center would induce a CD signal in the absorption bands of the chromophore. By calculating the theoretical CD spectra for both possible enantiomers (R and S configurations), a comparison with the experimental spectrum would allow for the unambiguous assignment of the absolute configuration. nih.gov

Table 3.6.1: Hypothetical Application of Circular Dichroism to a Chiral Derivative of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate.

| Spectroscopic Method | Application | Information Obtained |

| Circular Dichroism (CD) | Analysis of enantiomerically pure chiral derivatives. | Determination of absolute configuration (R/S) by comparing experimental and theoretical spectra. |

| Assessment of enantiomeric purity. |

This table is illustrative of the potential application of CD spectroscopy to hypothetical chiral derivatives of the title compound.

Computational and Theoretical Investigations of Methyl 2 2,4 Diphenylthiazol 5 Yl Acetate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Methyl 2-(2,4-diphenylthiazol-5-yl)acetate, these calculations reveal the interplay between the phenyl rings, the thiazole (B1198619) core, and the methyl acetate (B1210297) substituent, which collectively define its chemical behavior.

Density Functional Theory (DFT) is a robust method used to determine the optimized geometry and electronic structure of molecules. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

A key outcome of these calculations is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical descriptor of molecular stability and reactivity. pensoft.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pensoft.net Conversely, molecules with a small energy gap are generally more reactive. pensoft.net For thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring and adjacent π-systems, while the LUMO may be distributed across the heterocyclic system and electron-withdrawing groups. pensoft.netresearchgate.net The calculated Egap helps predict the molecule's electronic properties and potential for charge transfer interactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Thiazole Derivatives This table presents typical data obtained from DFT calculations for analogous compounds to illustrate the expected values.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. chemrxiv.orgrsc.org The MESP map is generated from DFT calculations and illustrates regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-poor). researchgate.netresearchgate.net

In a typical MESP map:

Red/Yellow Regions: Indicate negative potential, associated with high electron density. These areas are prone to electrophilic attack and are often found near heteroatoms with lone pairs, such as the nitrogen in the thiazole ring and the carbonyl oxygen of the acetate group. chemrxiv.orgresearchgate.net

Blue Regions: Indicate positive potential, associated with electron deficiency. These sites are susceptible to nucleophilic attack and are typically located around hydrogen atoms, particularly those attached to aromatic rings. chemrxiv.orgresearchgate.net

For Methyl 2-(2,4-diphenylthiazol-5-yl)acetate, the MESP would likely show significant negative potential around the thiazole nitrogen and the carbonyl oxygen, marking them as primary sites for hydrogen bonding and electrophilic interactions. The phenyl rings and the methyl group would exhibit more neutral or slightly positive potential. This analysis provides crucial insights into how the molecule interacts with other molecules, including biological receptors. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum calculations often focus on a static, minimum-energy state, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and stability of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate over time. These simulations model the movements of atoms by solving Newton's equations of motion, providing a view of the molecule's behavior in a simulated environment, such as in a solvent.

An MD simulation would reveal key conformational features, such as:

The rotational freedom and preferred dihedral angles of the two phenyl groups relative to the thiazole ring.

The flexibility of the methyl acetate side chain and its spatial orientation.

The stability of different conformers and the energy barriers between them.

This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a protein, a process that is often essential for its biological activity. nih.govnih.gov

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are widely used to predict and help interpret experimental spectra. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can provide accurate predictions of NMR chemical shifts (¹H and ¹³C). unn.edu.ngsemanticscholar.org By comparing the calculated shifts with experimental data, researchers can confirm the molecular structure and assign specific signals to the corresponding atoms. unn.edu.ngufv.br Discrepancies between theoretical and experimental values can often be explained by solvent effects or specific molecular conformations in solution. unn.edu.ngipb.pt

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov The calculated frequencies help in the assignment of vibrational modes, such as the characteristic stretches of the C=O in the ester, C=N in the thiazole, and various C-H and C-C bonds within the aromatic rings.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts This table is illustrative, showing how theoretical data is used to validate experimental assignments for a molecule like Methyl 2-(2,4-diphenylthiazol-5-yl)acetate.

| Proton Site | Functional Group | Expected Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|---|

| Ha | Phenyl Rings | 7.2 - 8.0 | 7.1 - 7.9 |

| Hb | -CH₂- (acetate) | ~3.8 | ~3.7 |

Computational Studies on Reaction Mechanisms and Transition States in Methyl 2-(2,4-diphenylthiazol-5-yl)acetate Synthesis and Reactivity

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate, which likely involves a variation of the Hantzsch thiazole synthesis, DFT can be used to model the entire reaction pathway. mdpi.com

Such studies involve calculating the potential energy surface of the reaction, which includes:

The energies of the reactants and products.

The structures and energies of any reaction intermediates.

The identification of transition state structures, which represent the energy maxima along the reaction coordinate.

By mapping this pathway, chemists can determine the activation energy, identify the rate-limiting step, and understand the role of catalysts. This knowledge is invaluable for optimizing reaction conditions to improve yield and reduce byproducts. Computational studies can also predict the reactivity of the final molecule, for example, by modeling its hydrolysis or its reaction with other reagents. nih.govnih.gov

Molecular Docking and Ligand-Target Interaction Studies (Focused on Mechanistic Insights)

Given that thiazole derivatives are prevalent in medicinal chemistry, molecular docking is a key computational technique to explore the potential biological activity of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate. nih.govmdpi.comnih.gov Docking simulations predict the preferred binding mode and affinity of a ligand (the thiazole derivative) within the active site of a biological target, such as a protein kinase or receptor. semanticscholar.org

A typical docking study would provide:

Binding Affinity: A score, usually in kcal/mol, that estimates the strength of the ligand-receptor interaction. More negative values indicate stronger binding.

Binding Pose: The predicted three-dimensional orientation of the ligand within the binding site.

Key Interactions: Identification of specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. semanticscholar.org

For Methyl 2-(2,4-diphenylthiazol-5-yl)acetate, docking studies could reveal that the phenyl rings engage in hydrophobic or π-stacking interactions within a pocket of the receptor, while the thiazole nitrogen and ester carbonyl group act as hydrogen bond acceptors. These mechanistic insights are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective analogues. nih.gov

Binding Affinity Prediction for Proposed Biological Targets

No studies detailing the prediction of binding affinity for Methyl 2-(2,4-diphenylthiazol-5-yl)acetate against any proposed biological targets were found.

Elucidation of Specific Ligand-Protein Interactions and Binding Modes

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of Methyl 2 2,4 Diphenylthiazol 5 Yl Acetate Derivatives Excluding Clinical Data

In Vitro Enzyme Inhibition Studies and Mechanistic Characterization

Thiazole-based compounds have emerged as a versatile scaffold for the development of potent enzyme inhibitors. researchgate.net Derivatives structurally related to Methyl 2-(2,4-diphenylthiazol-5-yl)acetate have been evaluated against various enzymatic targets, revealing specific inhibitory activities and mechanisms.

Specific Enzyme Target Identification and Kinetic Analysis (e.g., IC₅₀, Kᵢ values)

Research has identified several enzymes that are targeted by thiazole (B1198619) derivatives. These include protein kinases, which are crucial in cellular signaling pathways often dysregulated in cancer, and other enzymes like tyrosinase. nih.govnih.gov

Kinase inhibition is a prominent activity of many thiazole derivatives. For instance, a series of 2-aminothiazole (B372263) derivatives have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis. nih.gov Another study on thiazolo[5,4-f]quinazolin-9-ones, which share a heterocyclic core, demonstrated potent inhibition of DYRK1A, a kinase implicated in neurological disorders and cancer, with IC₅₀ values in the nanomolar range. Specifically, compound 3a (an 8-benzyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one) showed an IC₅₀ of 11 nM against DYRK1A. mdpi.com

In the context of tyrosinase inhibition, methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates have been synthesized and evaluated. One derivative, 5i , which incorporates a pyridine (B92270) ring, exhibited excellent inhibitory activity against mushroom tyrosinase with an IC₅₀ value of 3.17 µM, significantly more potent than the standard inhibitor kojic acid (IC₅₀ = 15.91 µM). nih.gov

Furthermore, certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives have been assessed for their anticancer activity. Compound 4c (2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide) displayed a selective cytotoxic effect on A549 human lung adenocarcinoma cells with an IC₅₀ value of 23.30 ± 0.35 µM. figshare.com

Below is a table summarizing the inhibitory concentrations of various thiazole derivatives against different enzyme targets.

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |

| 3a (8-benzyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one) | DYRK1A | 11 nM | mdpi.com |

| 5i (methyl[2-(pyridin-4-ylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate) | Mushroom Tyrosinase | 3.17 µM | nih.gov |

| 4c (2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide) | A549 cell growth | 23.30 ± 0.35 µM | figshare.com |

| Thiazole derivative 4c | VEGFR-2 | 0.15 µM | mdpi.com |

| Thiazole derivative 11f | A-549 and MCF-7 cell lines | 25 nM and 29 nM | nih.gov |

Reversible vs. Irreversible Inhibition Mechanisms

The mechanism of enzyme inhibition by these derivatives can be either reversible or irreversible. Kinetic studies are crucial to determine the nature of this interaction. For the potent tyrosinase inhibitor 5i , Lineweaver-Burk and Dixon plots revealed a non-competitive mode of inhibition, with a Kᵢ value of 1.5 µM. nih.gov This indicates that the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site, and it can bind to both the free enzyme and the enzyme-substrate complex. This type of reversible inhibition is a common feature for many small molecule inhibitors. nih.gov

Receptor Binding Profiling and Ligand Selectivity Investigations

The interaction of thiazole derivatives with specific receptors is a key aspect of their pharmacological profile. These studies help in understanding their selectivity and potential off-target effects.

Sphingosine-1-phosphate (S1P) receptors are a family of G protein-coupled receptors that are involved in various cellular processes. A study on (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one derivatives identified compounds with agonist activity at the S1P₄ receptor. The hit compound, (2Z,5Z)-5-((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-3-methyl-2-(methylimino) thiazolidin-4-one , showed moderate S1P₄–R agonist activity with modest selectivity against S1P₁ and S1P₅ receptors. nih.gov Further optimization led to derivatives with improved selectivity, highlighting the potential for developing highly specific ligands from the thiazole scaffold. nih.gov

Cellular Pathway Modulation and Molecular Mechanism Elucidation in Cell Lines (In Vitro)

The anticancer effects of thiazole derivatives are often a result of their ability to modulate critical cellular pathways, leading to outcomes such as apoptosis and cell cycle arrest.

Apoptosis Induction and Cell Cycle Arrest Mechanisms in Cancer Cell Models

Numerous studies have demonstrated that thiazole derivatives can induce apoptosis and cause cell cycle arrest in various cancer cell lines.

For example, a novel benzothiazole (B30560) derivative, BTD (N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide), was shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. frontiersin.org This was evidenced by the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2. frontiersin.orgukrbiochemjournal.org Another study on 2-amino-5-benzylthiazole derivatives also reported the induction of apoptosis in human leukemia cells, accompanied by DNA fragmentation. ukrbiochemjournal.org

In terms of cell cycle arrest, a derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one, BChTT , was found to inhibit the proliferation of lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells by inducing cell cycle arrest at the G0/G1 phase. nih.gov Similarly, certain halogenated benzofuran (B130515) derivatives, which can be considered bioisosteres of the diphenylthiazole system, caused G2/M phase arrest in HepG2 liver cancer cells and S and G2/M phase arrest in A549 lung cancer cells. mdpi.com A ciprofloxacin-derivative also demonstrated the ability to cause G2/M phase cell cycle arrest. nih.gov One thiazole derivative, compound 4c , was found to induce cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. mdpi.com

The following table summarizes the effects of different thiazole derivatives on apoptosis and the cell cycle in various cancer cell lines.

| Derivative | Cancer Cell Line | Effect | Reference |

| BTD | Colorectal Cancer | Apoptosis induction via mitochondrial pathway | frontiersin.org |

| 2-Amino-5-benzylthiazole derivatives | Human Leukemia | Apoptosis induction, DNA fragmentation | ukrbiochemjournal.org |

| BChTT | A549, HT-29, C6 | G0/G1 phase cell cycle arrest | nih.gov |

| Halogenated benzofuran derivatives | HepG2, A549 | G2/M and S phase cell cycle arrest | mdpi.com |

| Thiazole derivative 4c | MCF-7 | G1/S phase cell cycle arrest, apoptosis induction | mdpi.com |

Modulation of Specific Signal Transduction Pathways (e.g., Kinase Inhibition)

The ability of thiazole derivatives to inhibit specific kinases directly impacts downstream signaling pathways that are crucial for cancer cell proliferation and survival. researchgate.net The inhibition of kinases like Aurora kinases, DYRK1A, and VEGFR-2 by different thiazole derivatives disrupts the normal signaling cascade, leading to the observed anticancer effects. nih.govmdpi.commdpi.com

For instance, the inhibition of Aurora kinases by N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine derivatives leads to defects in mitosis, ultimately triggering cell death. nih.gov The inhibition of VEGFR-2 by a thiazole derivative (compound 4c ) directly impacts angiogenesis, a critical process for tumor growth and metastasis. mdpi.com The modulation of these kinase-driven pathways underscores the therapeutic potential of the thiazole scaffold in developing targeted cancer therapies.

Autophagy Modulation and Cellular Stress Response Pathways

Thiazole derivatives have been shown to influence fundamental cellular processes, including autophagy and responses to cellular stress. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which is critical for cellular homeostasis.

Certain thiazole derivatives can modulate this pathway. For instance, the thiazole derivative 3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone (CPTH6) has been found to impair the autophagy process. nih.gov Studies using various human tumor cell lines demonstrated that CPTH6 treatment leads to an accumulation of autophagosomes. nih.gov This effect is not due to an increase in autophagosome formation but rather an impairment of their degradation. nih.gov The mechanism involves a blockage of autophagic cargo degradation, confirmed by the enhancement of autophagy substrates like p62 and NBR1 protein levels. nih.gov This disruption of autophagosome turnover occurs through a non-canonical mechanism that does not rely on beclin-1 for nucleation but does require Atg-7 for the elongation of autophagosomal membranes. nih.gov

The cellular stress response is another critical pathway affected by thiazole-containing compounds. Thiazoles are recognized for their role as neuroprotectors and their ability to enhance antioxidant activity. nih.gov Thiol-mediated reductive stress, for example, can activate the hypoxia response pathway, a key regulator of cellular adaptation to low oxygen levels. nih.gov This suggests that thiazole derivatives, which can contain thiol groups, may intersect with these stress signaling cascades. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis for Identified Biological Targets

Structure-Activity Relationship (SAR) analysis is crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective molecules.

Identification of Key Pharmacophoric Features Governing Activity

The 2,4-diphenylthiazole-5-yl-acetate scaffold contains several key pharmacophoric features that are essential for its biological activities. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a central element found in numerous biologically active compounds and approved drugs, contributing to a wide range of therapeutic effects including antimicrobial and anticancer activities. nih.govmdpi.comfabad.org.tr

For this class of compounds, the key features include:

The 2,4-Disubstituted Thiazole Core: This arrangement is a common feature in many biologically active thiazole derivatives. nih.govbohrium.com The presence of phenyl groups at both the C2 and C4 positions is a defining characteristic that influences interactions with biological targets.

The Acetic Acid Moiety at C5: The substituent at the C5 position of the thiazole ring is a crucial determinant of the compound's specific biological target and activity. In the case of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate, the methyl acetate (B1210297) group provides a potential point for hydrolysis and interaction with target enzymes or receptors. Modifications to this side chain, such as converting it to a hydrazide, can lead to different biological outcomes. nih.gov

Influence of Substituent Effects on Biological Activity (e.g., Electronic, Steric, Lipophilic)

The biological activity of diphenylthiazole acetate derivatives is highly sensitive to the nature and position of substituents on the phenyl rings and modifications to the core structure.

Electronic Effects: The electronic properties of substituents on the phenyl rings play a significant role.

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro (NO₂) or halogen (e.g., Cl, Br) groups, on the phenyl rings can enhance biological activity. For instance, in a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, the presence of an electron-withdrawing substituent on the phenyl ring was found to be favorable for antibacterial activity. nih.gov Similarly, for antifungal isothiazolone (B3347624) derivatives, activity was favored by a nitro group on the phenyl ring. nih.gov In a study of phenylthiazole derivatives, compounds with halogen substitutions showed potent antifungal activity. mdpi.com

Electron-Donating Groups (EDGs): The introduction of EDGs like methoxy (B1213986) (OCH₃) can also confer potent activity. A derivative featuring a 4-OMe substitution on a phenyl ring was identified as a highly effective dual inhibitor of EGFR and VEGFR-2. nih.gov

Steric and Lipophilic Effects: The size, shape, and hydrophobicity of substituents also have a profound impact.

Positional Isomerism: The position of the substituent on the phenyl ring is crucial. In a study of phenylthiazole derivatives as fungicides, introducing methyl, halogen, or methoxy groups at the ortho-position of one phenyl ring (R1) and the para-position of the other (R2) endowed the final structure with excellent activity against M. oryzae. mdpi.com

Bulky Groups: The introduction of different substitutions on the 2-(4-hydroxybenzylidene) moiety can either increase or decrease the cytotoxic activity of thiazole derivatives, highlighting the influence of steric bulk and electronic nature on the compound's efficacy. mdpi.com

The table below summarizes the observed effects of various substituents on the biological activity of thiazole derivatives, based on findings from multiple studies.

| Substituent/Modification | Position | Observed Effect | Activity Type | Reference(s) |

| Electron-Withdrawing Groups (e.g., NO₂, Cl) | Phenyl Ring | Favorable for activity | Antibacterial, Antifungal | nih.govnih.gov |

| Methoxy Group (OCH₃) | Phenyl Ring | Potent dual inhibitory activity | EGFR/VEGFR-2 Inhibition | nih.gov |

| Halogen, Methyl, Methoxy | Phenyl Ring (ortho- and para-) | Excellent activity | Antifungal (M. oryzae) | mdpi.com |

| Replacement of 4-thiazolidinone (B1220212) with 1,3-thiazin-4-one | Core Scaffold | Dramatically decreased activity | hDHODH Inhibition | nih.gov |

| Cyano Group (CN) | R₁ on Phenyl Ring | Favorable for activity | hDHODH Inhibition | nih.gov |

| Hydrophobic Substitutions | Phenyl Ring (para- or meta-) | Favorable for activity | hDHODH Inhibition | nih.gov |

Antimicrobial Mechanism of Action Studies (In Vitro)

Thiazole derivatives, including those related to Methyl 2-(2,4-diphenylthiazol-5-yl)acetate, exhibit significant antimicrobial properties, and studies have begun to elucidate their mechanisms of action.

Antibacterial and Antifungal Activity Against Specific Pathogens (In Vitro)

Derivatives of the thiazole scaffold have demonstrated broad-spectrum antimicrobial activity against a variety of clinically relevant pathogens. fabad.org.tr Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Phenylthiazole-substituted aminoguanidines show potent activity against vancomycin-resistant enterococci (VRE), inhibiting clinical isolates at concentrations as low as 0.5 µg/mL. nih.gov Other series of thiazole derivatives have shown good activity against Gram-positive bacteria such as Micrococcus luteus (MIC = 3.91-31.25 µg/mL) and Staphylococcus aureus (MIC = 15.63-125 µg/mL). nih.gov Antifungal activity has been documented against species like Candida albicans, Aspergillus niger, and various plant fungal pathogens. mdpi.comresearchgate.netresearchgate.net

The following table presents a summary of the in-vitro antimicrobial activities of various thiazole derivatives against specific pathogens.

| Compound Class/Derivative | Pathogen | Activity (MIC in µg/mL) | Reference(s) |

| Phenylthiazole-substituted aminoguanidines | Vancomycin-resistant Enterococcus (VRE) | As low as 0.5 | nih.gov |

| 1,2,4-triazole-3-thione derivatives | Micrococcus luteus ATCC 10240 | 3.91 - 31.25 | nih.gov |

| 1,2,4-triazole-3-thione derivatives | Bacillus subtilis ATCC 6633 | 15.63 - 62.5 | nih.gov |

| 1,2,4-triazole-3-thione derivatives | Staphylococcus aureus ATCC 25923 | 15.63 - 125 | nih.gov |

| Thiazole derivatives (general) | E. coli, S. aureus, A. niger | Good activity reported | mdpi.com |

| 4-methyl-1,2,3-thiadiazole derivatives | Gram-positive bacteria (Staphylococcus spp.) | 1.95 - 15.62 | mdpi.com |

| Phenylthiazole acylhydrazones (e.g., E26) | Magnaporthe oryzae | EC₅₀ = 1.29 | mdpi.com |

| Thiazole-containing triazoles | Candida albicans, Aspergillus niger | Good activity reported | researchgate.net |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetate derivatives | Gram-positive strains | MIC = 3.91 mg/L | nih.gov |

Investigation of Mode of Action Against Microbial Cellular Components

Research into the antimicrobial mechanism of thiazole derivatives points towards multiple cellular targets, primarily related to the cell envelope.

Inhibition of Cell Wall Synthesis: A primary mode of action for some phenylthiazole agents is the disruption of cell wall synthesis. nih.gov These compounds have been shown to inhibit undecaprenyl diphosphate (B83284) phosphatase (UPPP) and undecaprenyl diphosphate synthase, enzymes crucial for the recycling of the lipid carrier undecaprenyl phosphate, which is essential for peptidoglycan synthesis. nih.gov This leads to a rapid bactericidal effect. nih.gov

Cell Membrane Disruption: Thiazole derivatives can also compromise the integrity of the microbial cell membrane. Studies using assays such as crystal violet uptake have shown that treatment with thiazole compounds significantly increases membrane permeability in both bacteria (S. aureus, S. typhimurium) and fungi (C. albicans). analis.com.my This increased permeability is further evidenced by the leakage of cellular materials that absorb at 260/280 nm (indicative of nucleic acids and proteins). analis.com.my Additionally, some phenylthiazole compounds have been found to collapse the proton motive force in membrane vesicles, which disrupts cellular energy production and transport processes. nih.gov The ability of treated microbial cells to grow on agar (B569324) supplemented with salt is also reduced, indicating sublethal damage to the cell membrane. analis.com.my

Time-Kill Kinetics: Time-kill assays confirm the bactericidal or fungicidal nature of these compounds, demonstrating a rapid reduction in the number of colony-forming units (CFU/mL) upon exposure. analis.com.my For some phenylthiazole derivatives, a rapid bactericidal effect against enterococci has been observed. nih.gov

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms (In Vitro)

Thiazole derivatives have been investigated for their antioxidant properties, which are primarily attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Studies on various thiazole derivatives have shown that their antioxidant activity is significantly influenced by the nature and position of substituents on the thiazole and associated phenyl rings. For instance, the presence of hydroxyl (-OH) groups on the phenyl rings generally enhances antioxidant activity. This is because the hydroxyl groups can readily donate a hydrogen atom to a free radical, thereby stabilizing it. The position of the hydroxyl group is also crucial; for example, compounds with a catechol (3,4-dihydroxy) structure often exhibit strong antioxidant activity. mdpi.com

The mechanism of action for the antioxidant properties of thiazole derivatives involves their ability to directly neutralize free radicals, preventing oxidative damage to vital biomolecules. Some derivatives may also chelate transition metal ions, such as iron and copper, which are known to catalyze the formation of highly reactive hydroxyl radicals through Fenton and Haber-Weiss reactions. researchgate.net

While specific data for Methyl 2-(2,4-diphenylthiazol-5-yl)acetate is not extensively available in the reviewed literature, the general SAR for thiazole derivatives suggests that the diphenyl substitution pattern and the nature of the ester group at the 5-position would play a role in modulating its antioxidant potential. The ester moiety might influence the compound's lipophilicity and its ability to penetrate cellular membranes to exert its antioxidant effects.

Table 1: In Vitro Antioxidant Activity of Representative Thiazole Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| (Z)-5-(2,4-dichlorobenzylidene)-3-((2-phenylthiazol-4-yl)methyl)thiazolidine-2,4-dione | DPPH Scavenging | - | nih.gov |

| N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives | Nitric Oxide Scavenging | Varies | researchgate.net |

| Benzylideneiminophenylthiazole analogues | DPPH Scavenging | Varies | nih.gov |

| Thiazolidinone derivatives of 1,3-thiazole | DPPH, FRAP, TBARS | Varies | nih.gov |

| (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs | DPPH & ABTS Scavenging | Varies | mdpi.com |

Note: The table presents a selection of data for various thiazole derivatives to illustrate the range of antioxidant activities observed. Specific IC50 values are often dependent on the exact substitution pattern of the tested compounds.

Anti-inflammatory Mechanisms at the Molecular and Cellular Level (In Vitro)

The anti-inflammatory activity of thiazole derivatives is a well-documented area of research. A primary mechanism underlying this activity is the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are potent mediators of inflammation and pain. Similarly, 5-lipoxygenase (5-LOX) converts arachidonic acid into leukotrienes, another class of inflammatory mediators. mdpi.com

Structure-activity relationship studies of diphenylthiazole derivatives have revealed important structural features for potent anti-inflammatory activity. For example, in a series of diphenylthiazole-thiazolidinone hybrids, the nature of the substituent on the thiazolidinone ring was found to significantly influence COX-1/COX-2 inhibitory potency and selectivity. researchgate.net Specifically, the substitution of a five-membered thiophene (B33073) ring with pyridine or phenyl rings led to an increase in COX-1 inhibitory activity. researchgate.net

Furthermore, research on 4,5-diarylthiazole derivatives has shown that compounds possessing a carboxylic acid group exhibit significant activity and selectivity against COX-1 over COX-2. researchgate.net For instance, (4,5-bis(4-methoxyphenyl)thiazol-2-yl)glycine was identified as a potent COX-1 inhibitor. researchgate.net This suggests that the presence and nature of an acidic moiety, such as the acetate group in Methyl 2-(2,4-diphenylthiazol-5-yl)acetate, could be a critical determinant of its anti-inflammatory profile.

At the cellular level, the anti-inflammatory effects of these compounds are mediated by the reduction in the production of pro-inflammatory cytokines and other signaling molecules. By inhibiting COX and LOX enzymes, these derivatives effectively decrease the synthesis of prostaglandins and leukotrienes, leading to a dampening of the inflammatory response.

Table 2: In Vitro Anti-inflammatory Activity of Representative Diphenylthiazole Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |

| (4,5-bis(4-methoxyphenyl)thiazol-2-yl)glycine | COX-1 | 0.32 | 28.84 | researchgate.net |

| Diphenylthiazole glycine (B1666218) derivative (unspecified) | COX-1 | 0.42 | - | researchgate.net |

| 5,6-diarylimidazo[2.1-b]thiazole derivative | COX-2 | Potent inhibitor | Selective for COX-2 | nih.gov |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 0.127 | - | nih.gov |

Note: This table provides examples of the anti-inflammatory activity of various diphenylthiazole derivatives to highlight their potential as enzyme inhibitors. The specific activity of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate would depend on its unique structural features.

Advanced Research Applications and Methodological Developments for Methyl 2 2,4 Diphenylthiazol 5 Yl Acetate

Catalytic Applications and Ligand Design in Organometallic Chemistry

No literature was found describing the use of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate as a catalyst or as a ligand in organometallic chemistry.

Agrochemical Research: Investigation of Herbicidal, Fungicidal, and Insecticidal Mechanisms of Action

There are no studies available that investigate the potential herbicidal, fungicidal, or insecticidal properties and mechanisms of action for this specific compound.

Analytical Method Development for Detection and Quantification in Research Matrices (e.g., Advanced Chromatography, Electrochemistry)

No specific analytical methodologies for the detection and quantification of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate in research matrices have been published.

Further research would be required to explore the potential of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate in these advanced applications.

Development of Chemical Biology Tools and Probes Based on Methyl 2-(2,4-diphenylthiazol-5-yl)acetate

A comprehensive review of scientific literature reveals a notable absence of studies focused on the development of chemical biology tools and probes derived from Methyl 2-(2,4-diphenylthiazol-5-yl)acetate. While the synthesis of the parent carboxylic acid, 2,4-diphenylthiazole-5-acetic acid, was reported in the context of identifying potential non-steroidal anti-inflammatory agents, there is no available research detailing the subsequent modification of this scaffold into chemical probes.

Chemical biology tools, such as fluorescent probes, affinity probes, and photoaffinity labels, are crucial for elucidating the biological mechanisms of action of small molecules. The development of such tools typically involves the strategic introduction of reporter groups (e.g., fluorophores) or reactive moieties onto the core structure of a compound of interest. These modified molecules can then be used to visualize the subcellular localization of the compound, identify its protein targets, or investigate its binding interactions.

Despite the potential utility of the 2,4-diphenylthiazole (B167676) scaffold, the scientific community has not, to date, published any work describing the design, synthesis, or application of chemical biology probes based on Methyl 2-(2,4-diphenylthiazol-5-yl)acetate. The ester functional group in this compound could theoretically serve as a handle for chemical modification, allowing for the attachment of various functionalities. For instance, hydrolysis of the ester to the corresponding carboxylic acid would provide a versatile precursor for amide bond formation with amine-containing fluorophores or biotin (B1667282) tags for affinity purification.